1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-ol

chiral amino alcohols stereochemical diversity asymmetric synthesis

1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-ol (CAS 1354959-11-7; molecular formula C₁₂H₁₇NO; molecular weight 191.27 g/mol) is a chiral 1,2-amino alcohol belonging to the substituted 1-phenyl-2-pyrrolidin-2-yl-ethanol structural class. The compound features a pyrrolidine ring linked via a C2 ethanolic bridge to a phenyl group, with both the pyrrolidine C2 position and the hydroxyl-bearing carbon representing stereogenic centers.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
CAS No. 1354959-11-7
Cat. No. B3339941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-ol
CAS1354959-11-7
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESC1CC(NC1)CC(C2=CC=CC=C2)O
InChIInChI=1S/C12H17NO/c14-12(9-11-7-4-8-13-11)10-5-2-1-3-6-10/h1-3,5-6,11-14H,4,7-9H2
InChIKeyVSDZLESKQMMKLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-ol (CAS 1354959-11-7): Structural Identity and Procurement-Relevant Baseline


1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-ol (CAS 1354959-11-7; molecular formula C₁₂H₁₇NO; molecular weight 191.27 g/mol) is a chiral 1,2-amino alcohol belonging to the substituted 1-phenyl-2-pyrrolidin-2-yl-ethanol structural class [1]. The compound features a pyrrolidine ring linked via a C2 ethanolic bridge to a phenyl group, with both the pyrrolidine C2 position and the hydroxyl-bearing carbon representing stereogenic centers. This core scaffold is considered a privileged motif in medicinal chemistry and asymmetric catalysis . Commercially, the compound is typically supplied as a racemic mixture with purity specifications of ≥95%, available from specialized research chemical suppliers for R&D use only, not intended for human therapeutic or veterinary applications .

1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-ol: Why Structural Position Isomers Cannot Be Interchanged


Substitution of 1-phenyl-2-(pyrrolidin-2-yl)ethan-1-ol with its closest structural analogs is not scientifically defensible due to fundamental differences in connectivity, stereochemical complexity, and documented functional divergence. The target compound features the pyrrolidine nitrogen at the C2 position of the ethanolic bridge (β-amino alcohol motif), whereas the commercially more common analog 2-phenyl-2-(pyrrolidin-1-yl)ethanol (CAS 20245-72-1) places the nitrogen at the C1 position via a pyrrolidin-1-yl substitution pattern . This positional isomerism produces distinct hydrogen-bonding networks, different coordination geometries with metal centers, and non-equivalent chiral recognition properties in asymmetric transformations [1]. Furthermore, the target compound contains two stereogenic centers (C1 of the ethanolic bridge and C2 of the pyrrolidine ring), yielding four possible stereoisomers, whereas the pyrrolidin-1-yl analog lacks the pyrrolidine C2 stereocenter. In the substituted 1-phenyl-2-pyrrolidin-2-yl-ethanol scaffold, the 3-position phenyl substitution pattern has been shown to critically modulate analgesic activity, with specific substituents conferring unexpected and advantageous pharmacological properties not observed in unsubstituted or differently substituted analogs [2]. These structural and stereochemical determinants preclude generic interchange in any research application requiring defined molecular architecture or stereochemical integrity.

1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-ol: Quantitative Differentiation Evidence vs. Structural Analogs


Stereochemical Complexity Advantage: Four Stereoisomers vs. Two in Pyrrolidin-1-yl Analogs

1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-ol possesses two stereogenic centers—C1 of the ethanolic bridge and C2 of the pyrrolidine ring—yielding four possible stereoisomers (RR, SS, RS, SR). In contrast, the commercially prevalent analog (R)-1-phenyl-2-(1-pyrrolidinyl)-ethanol (CAS not provided for target comparison; representative analog CAS 20245-72-1) contains only a single stereocenter at the hydroxyl-bearing carbon, yielding exactly two stereoisomers . This difference in stereochemical complexity fundamentally alters the compound's utility as a chiral scaffold: the four-stereoisomer system provides access to four distinct diastereomeric and enantiomeric ligand variants for systematic optimization of asymmetric catalytic processes, whereas the two-stereoisomer analog offers only half the stereochemical diversity [1].

chiral amino alcohols stereochemical diversity asymmetric synthesis

Coordination Geometry Differentiation: Bidentate N,O-Chelation Capability

1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-ol contains a 1,2-amino alcohol motif where the pyrrolidine nitrogen and the hydroxyl group are separated by a two-carbon bridge (C1–C2), enabling formation of a five-membered chelate ring upon metal coordination—a geometry known to produce stable, well-defined catalyst complexes [1]. In the positional isomer 2-phenyl-2-(pyrrolidin-1-yl)ethanol (CAS 20245-72-1), the nitrogen is attached at the same carbon as the phenyl group, producing a geminal amino alcohol arrangement that cannot form the same five-membered chelate . The β-amino alcohol configuration in the target compound is a recognized privileged ligand scaffold in asymmetric catalysis, capable of functioning as a bidentate N,O-ligand for transition metals [2].

metal complexation bidentate ligands catalyst design

Patent-Documented Analgesic Activity: Substituted 1-Phenyl-2-pyrrolidin-2-yl-ethanol Class as Pharmacologically Useful Scaffold

U.S. Patent 4,198,424 establishes that selected substituted 1-phenyl-2-pyrrolidin-2-yl-ethanols and their pharmacologically-acceptable acid-addition salts are useful as analgesics in human and veterinary medicine [1]. The patent specifically discloses that 1-phenyl-2-pyrrolidin-2-yl-ethanols substituted in the 3-position of the phenyl ring by specific substituents exhibit unexpected and advantageous properties [2]. More recently, WO 2010/052198 (AU 2009312855) further claims (pyrrolidin-2-yl)phenyl derivatives for use in the treatment of pain, particularly chronic neuropathic pain [3]. This patent portfolio spanning multiple decades demonstrates sustained industrial interest in this specific scaffold for analgesic development. The target compound 1-phenyl-2-(pyrrolidin-2-yl)ethan-1-ol (CAS 1354959-11-7) represents the unsubstituted phenyl core of this pharmacologically active class and serves as the fundamental synthetic entry point for generating substituted analogs via phenyl ring functionalization.

analgesic pain research neuropathic pain

Synthetic Accessibility via Established Ketone Reduction Route

U.S. Patent 4,198,424 explicitly teaches that 1-phenyl-2-pyrrolidin-2-yl-ethanols are prepared by reduction of corresponding substituted 1-phenyl-2-pyrrolidin-2-yl ethanones [1]. This establishes a well-defined synthetic relationship: the alcohol (target compound) is the reduced analog of the corresponding ketone (1-phenyl-2-(pyrrolidin-2-yl)ethan-1-one; CAS 62024-31-1). The ketone precursor exhibits a distinct pharmacological profile as a norepinephrine-dopamine reuptake inhibitor, with inhibition reported as more potent than methcathinone, cocaine, and methamphetamine in certain assays . This oxidation-state relationship provides a rational basis for selecting the alcohol over the ketone or vice versa based on desired physicochemical properties (e.g., increased polarity from the hydroxyl group) or downstream derivatization strategies (e.g., esterification, etherification, or oxidation to access diverse functional analogs) .

synthetic methodology precursor reduction analog synthesis

1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-ol: Evidence-Based Research Application Scenarios


Chiral Ligand Scaffold Development for Asymmetric Catalysis

The β-amino alcohol motif of 1-phenyl-2-(pyrrolidin-2-yl)ethan-1-ol, with its two stereogenic centers and capacity for five-membered chelate formation with transition metals, positions this compound as a versatile scaffold for developing chiral N,O-bidentate ligands [1]. Researchers engaged in asymmetric catalyst optimization can exploit the four possible stereoisomers to systematically evaluate matched/mismatched stereochemical pairings—a level of stereochemical diversity not accessible with single-stereocenter pyrrolidin-1-yl ethanol analogs [2]. Applications include development of catalysts for asymmetric hydrogenation, alkylation, and aldol reactions where pyrrolidine-based ligands have demonstrated utility [3].

Analgesic Drug Discovery and Pain Pathway Research

The 1-phenyl-2-pyrrolidin-2-yl-ethanol core scaffold has patent-documented analgesic activity in human and veterinary medicine applications, with substituted derivatives showing unexpected and advantageous properties in animal models [1]. The unsubstituted phenyl compound (CAS 1354959-11-7) serves as the fundamental synthetic entry point for generating structurally diverse analogs via phenyl ring functionalization at the 3-position [2]. This scaffold is also claimed in more recent patents for treating neuropathic pain conditions [3], making it a validated starting point for pain research programs and medicinal chemistry optimization campaigns targeting analgesic mechanisms.

Synthetic Intermediate for Pharmacologically Active Derivatives

As the reduced alcohol counterpart to the corresponding ketone (CAS 62024-31-1), 1-phenyl-2-(pyrrolidin-2-yl)ethan-1-ol provides a key synthetic handle for further derivatization [1]. The hydroxyl group can be esterified, etherified, or converted to tetrahydropyranyl derivatives, enabling systematic exploration of structure-activity relationships [2]. The alcohol form offers distinct physicochemical properties—increased polarity, hydrogen-bonding capability, and water solubility—that may be advantageous for specific assay conditions or formulation requirements compared to the more lipophilic ketone analog [3].

Neurotransmitter Modulation Research and Receptor Studies

The pyrrolidine scaffold is a known pharmacophore in dopamine D4 receptor antagonists and kappa opioid receptor ligands [1]. The 1-phenyl-2-pyrrolidin-2-yl-ethanol framework combines this pyrrolidine pharmacophore with a phenyl group and β-amino alcohol functionality, producing a molecular architecture capable of interacting with neurotransmitter systems [2]. While the ketone analog has been more extensively characterized as a norepinephrine-dopamine reuptake inhibitor, the alcohol form may exhibit distinct receptor binding profiles or serve as a metabolically relevant species in structure-activity studies of neurotransmitter modulation [3].

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